6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-10(2)17-9-8-11(14(17)20)18-13(19)7-6-12(16-18)15(3,4)5/h6-7,10-11H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUSYWCESVLSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2C(=O)C=CC(=N2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then reacted with appropriate reagents to form the dihydropyridazinone core. The tert-butyl group is introduced in the final steps to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs
X77 (N-[(2S)-3-(3-fluorophenyl)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide)
- Key Features : Shares a 2-oxopyrrolidin-3-yl substituent and a tertiary amide backbone.
- Molecular Formula : C27H33N5O2.
- The pyrrolidinone ring enhances binding affinity through hydrogen bonding .
RSTL-4 (6-(4-Amino-2,6-dichlorophenoxy)-4-(propan-2-yl)-2,3-dihydropyridazin-3-one)
- Key Features: Contains a dihydropyridazinone core and isopropyl group, analogous to the target compound.
- Molecular Formula : C13H14Cl2N2O2.
- Relevance: The isopropyl substitution at position 4 improves metabolic stability compared to non-alkylated analogs (e.g., RSTL-3), highlighting the role of alkyl groups in pharmacokinetics .
Spiropyrazino-pyrrolo-pyrimidine Derivatives (e.g., tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate)
- Key Features : Incorporates a 2-oxopyrrolidine fragment and tert-butyl carbamate.
- Synthetic Route : Utilizes Pd(OAc)2/X-Phos catalysis for coupling reactions, a method applicable to synthesizing tert-butyl-containing heterocycles .
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ~335 g/mol (based on analogs).
- HB614 (tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate) : MW 281.33 g/mol. The tert-butyl group enhances lipophilicity, which may correlate with improved membrane permeability .
Pharmacological and Functional Insights
Beta-Secretase Inhibition
- Pyrrolidin-3-yl Compounds : Patent data highlight pyrrolidin-3-yl derivatives as beta-secretase inhibitors for Alzheimer’s disease. The target compound’s 2-oxopyrrolidine moiety may similarly modulate enzyme activity .
EGFR-Targeted Ligands
- N-[(3R,4R)-4-fluoro-1-{6-[(1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl}pyrrolidin-3-yl]propenamide: Validated in molecular docking (RMSD ≤ 2Å), indicating that propan-2-yl and pyrrolidine groups enhance target engagement. This supports the hypothesis that the target compound could serve as a kinase inhibitor .
Comparative Data Table
Biological Activity
6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound notable for its unique structural features, including a pyridazinone core and a tert-butyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various inflammatory and respiratory conditions.
Chemical Structure and Properties
The molecular formula of 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one is with a molecular weight of 277.36 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₂ |
| Molecular Weight | 277.36 g/mol |
| CAS Number | 2197453-31-7 |
Inhibition of Phosphodiesterase 4 (PDE4)
One of the most significant biological activities of this compound is its role as a PDE4 inhibitor . PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger involved in various signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which has therapeutic implications in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.
The mechanism by which 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one exerts its effects involves binding to the active site of PDE4, thereby preventing the breakdown of cAMP. This action results in enhanced signaling through cAMP-dependent pathways, leading to anti-inflammatory effects.
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of various PDE4 inhibitors, including this compound. It was found that treatment with 6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one significantly reduced inflammation markers in animal models of asthma and COPD. The results indicated a dose-dependent response, with higher concentrations yielding greater reductions in pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds that also act as PDE4 inhibitors. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-pyridazinone | Contains an amino group on pyridazine | Used in anti-inflammatory studies |
| 5-Methyl-pyridazinone | Methyl substitution at position 5 | Exhibits different pharmacokinetic properties |
| 6-Tert-butyl derivative | Tert-butyl group enhances lipophilicity | Selective inhibition properties against PDE4 |
The unique combination of functional groups in 6-Tert-butyl derivative allows for selective inhibition of PDE4 while minimizing off-target effects observed in similar compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Multi-step synthetic pathways are typically employed, starting with the formation of the pyrrolidin-2-one ring via cyclization reactions. Key steps include:
- Step 1 : Condensation of tert-butyl-substituted precursors with propan-2-ylamine under reflux in aprotic solvents (e.g., THF or DMF) .
- Step 2 : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C to form the dihydropyridazinone core .
- Optimization Strategies :
- Solvent Selection : Polar solvents (e.g., DMSO) enhance reaction rates but may increase by-products; non-polar solvents improve selectivity .
- Temperature Control : Lower temperatures (60–70°C) reduce side reactions during cyclization .
- Yield Monitoring : Use HPLC or LC-MS to track intermediates and adjust stoichiometry .
Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : A combination of NMR, IR, and HRMS is critical:
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm in 1H; δ ~30 ppm in 13C) and the pyrrolidin-2-one carbonyl (δ ~170–175 ppm in 13C) .
- IR Spectroscopy : Confirm the lactam carbonyl stretch (~1680–1700 cm⁻¹) and dihydropyridazinone C=O (~1720 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error between calculated and observed masses .
Advanced Research Questions
Q. What is the role of the tert-butyl group in modulating the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- Steric Effects : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the pyrrolidin-2-one ring. Stability studies in buffered solutions (pH 3–10) show minimal degradation at pH 7–8 .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~215°C, correlating with the tert-butyl group’s thermal resilience .
- Comparative Studies : Analogues without tert-butyl substituents exhibit 30% faster hydrolysis in acidic conditions (pH 3), highlighting its protective role .
Q. How do structural modifications at the pyrrolidin-3-yl position influence biological activity, and what assays are suitable for evaluating these effects?
- Methodological Answer :
- Modification Strategies : Introduce substituents (e.g., trifluoromethyl, hydroxyl) via Suzuki coupling or reductive amination .
- Biological Assays :
- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity to target enzymes (e.g., kinases) .
- Cellular Uptake : Radiolabel the compound (e.g., with ³H) and quantify intracellular accumulation in cell lines .
- Data Interpretation : Correlate logP values (calculated via HPLC) with membrane permeability trends .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl-containing pyrrolidinones ).
- Solvent Artifacts : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) by replicating experiments in multiple solvents .
- Crystallography : Resolve ambiguities via X-ray diffraction to confirm bond angles and stereochemistry .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools :
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors) .
- Validation : Compare computational results with in vitro assays (e.g., Caco-2 permeability tests) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 215–217°C vs. 210–212°C): How should researchers address these variations?
- Methodological Answer :
- Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges .
- Crystallization Conditions : Varying solvent systems (e.g., ethanol vs. acetone) can yield polymorphs with distinct melting points .
- Interlab Comparison : Collaborate with multiple labs to standardize protocols (e.g., heating rate: 2°C/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
